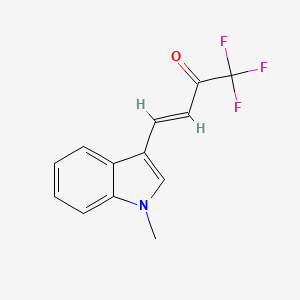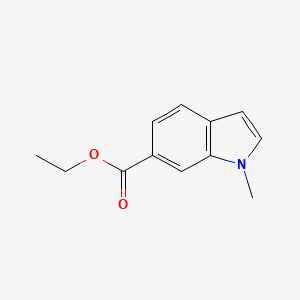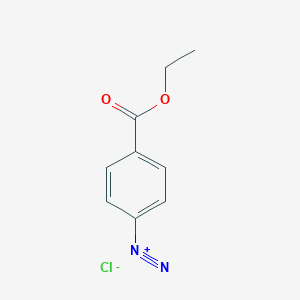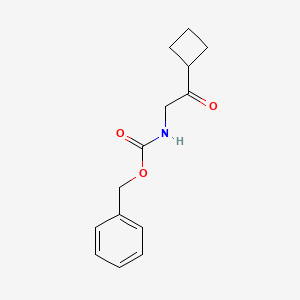![molecular formula C9H12BrNO3S B3114602 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide CAS No. 202751-85-7](/img/structure/B3114602.png)
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide
Overview
Description
The compound “4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide” is likely to be an organosulfur compound, containing a sulfonamide functional group. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Synthesis Analysis
While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other sulfonamides, with a sulfonyl group (-SO2-) attached to a benzene ring and an amine group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Sulfonamides are generally solid at room temperature and are soluble in water .Scientific Research Applications
Synthesis and Biological Evaluation
4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide is involved in the synthesis of sulfonamide-derived ligands and their metal complexes. These compounds have been studied for their antibacterial, antifungal, and cytotoxic activity. A study by Chohan and Shad (2011) demonstrates the use of such compounds in evaluating biological activity, showing moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011).
Photophysicochemical Properties
Research has been conducted on the photophysicochemical properties of compounds like this compound. For instance, a study by Öncül, Öztürk, and Pişkin (2021) discusses the synthesis and characterization of zinc(II) phthalocyanine compounds with sulfonamide derivatives, highlighting their potential in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Cytotoxic Evaluation
Another application is in the synthesis and evaluation of compounds for antimicrobial and cytotoxic properties. Kumar et al. (2017) synthesized a series of benzene sulfonamides, including derivatives of this compound, and assessed their antimicrobial and anticancer activities (Kumar et al., 2017).
Spectroscopic and Structural Analysis
The compound has also been used in studies focusing on spectroscopic and structural analysis. For instance, research by Sarojini et al. (2012) involved the synthesis and characterization of sulfonamide compounds, including structural analysis using techniques like X-ray diffraction and NMR spectroscopy (Sarojini et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-7(6-12)11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZOYGNMZXNTMG-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B3114521.png)

![2-{4-[2-Hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B3114533.png)



![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)


![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)




